Enhanced Lipophilicity vs. Non‑Chlorinated Analog (CAS 25373‑61‑9)
The introduction of 4,5‑dichloro substitution markedly increases lipophilicity compared to the non‑chlorinated parent imidazole. The target compound exhibits a calculated LogP of 4.63, whereas 1‑[2‑nitro‑4‑(trifluoromethyl)phenyl]‑1H‑imidazole (CAS 25373‑61‑9) has a LogP of 3.32 . This increase of 1.31 log units translates to an approximately 20‑fold higher predicted octanol‑water partition coefficient, a difference that can influence passive membrane diffusion and protein binding in biological assays .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.63 |
| Comparator Or Baseline | 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-imidazole (CAS 25373-61-9): LogP = 3.32 |
| Quantified Difference | ΔLogP = +1.31 (≈20‑fold increase in partition coefficient) |
| Conditions | Calculated LogP (XLogP3‑AA) as reported by ChemSrc |
Why This Matters
Higher lipophilicity can improve membrane permeability and intracellular target access, which is critical when designing cell‑based assays or evaluating bioavailability potential.
